molecular formula C18H22Cl2O4 B12806655 Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester, (2alpha(S*),4aalpha,8abeta)- CAS No. 101859-05-6

Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester, (2alpha(S*),4aalpha,8abeta)-

Cat. No.: B12806655
CAS No.: 101859-05-6
M. Wt: 373.3 g/mol
InChI Key: NBBYQFAEMDCAJJ-QYHDQYMBSA-N
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Description

Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester, (2alpha(S*),4aalpha,8abeta)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzoic acid, dichloro, and hydroxy groups, along with an octahydro-2H-1-benzopyran moiety. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester involves several steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route often includes the chlorination of benzoic acid to introduce the dichloro groups, followed by esterification with the appropriate alcohol to form the ester linkage. The reaction conditions usually involve the use of catalysts such as anhydrous aluminum chloride and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Compared to other similar compounds, benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Benzoic acid derivatives: Such as 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid.

    Chlorinated benzoic acids: Such as 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid.

    Hydroxybenzoic esters: Such as methyl salicylate and ethyl salicylate.

Properties

CAS No.

101859-05-6

Molecular Formula

C18H22Cl2O4

Molecular Weight

373.3 g/mol

IUPAC Name

[(1S)-1-[(2R,4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-2-yl]-2-hydroxyethyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C18H22Cl2O4/c19-12-6-7-13(14(20)9-12)18(22)24-17(10-21)16-8-5-11-3-1-2-4-15(11)23-16/h6-7,9,11,15-17,21H,1-5,8,10H2/t11-,15+,16+,17-/m0/s1

InChI Key

NBBYQFAEMDCAJJ-QYHDQYMBSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CC[C@@H](O2)[C@H](CO)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCC2C(C1)CCC(O2)C(CO)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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